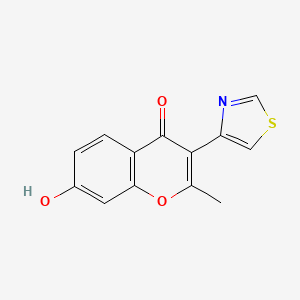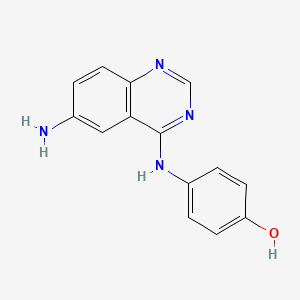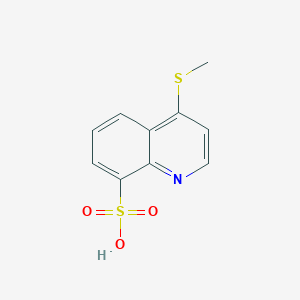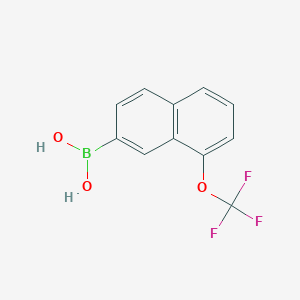
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the naphthyridine core
Vorbereitungsmethoden
The synthesis of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoroaniline with 2-chloro-6-methyl-1,8-naphthyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: Researchers use this compound to study its effects on cellular processes and pathways. It is often used as a tool compound to investigate the role of specific proteins and enzymes in disease mechanisms.
Industrial Applications: The compound’s chemical properties make it suitable for use in the synthesis of advanced materials and as a building block for the development of new chemical entities.
Wirkmechanismus
The mechanism of action of 2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used.
Vergleich Mit ähnlichen Verbindungen
2-(3-fluorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one can be compared with other naphthyridine derivatives, such as:
2-(3-chlorophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one: Similar in structure but with a chlorine atom instead of a fluorine atom, this compound may exhibit different reactivity and biological activity.
2-(3-methylphenyl)-6-methyl-1,8-naphthyridin-4(1H)-one: The presence of a methyl group instead of a fluorine atom can lead to variations in the compound’s chemical properties and interactions with biological targets.
2-(3-bromophenyl)-6-methyl-1,8-naphthyridin-4(1H)-one:
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
194466-78-9 |
|---|---|
Molekularformel |
C15H11FN2O |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-6-methyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C15H11FN2O/c1-9-5-12-14(19)7-13(18-15(12)17-8-9)10-3-2-4-11(16)6-10/h2-8H,1H3,(H,17,18,19) |
InChI-Schlüssel |
AMJPGRQDFBNSON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(NC(=CC2=O)C3=CC(=CC=C3)F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11860203.png)

![8-(3-Chloropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11860219.png)

![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)
![3-[(1,2-Dimethyl-1h-indol-3-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B11860248.png)


![1-[1-(Thiophen-2-yl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B11860263.png)
